Cas no 3082-64-2 ((R)-(+)-a-Ethylbenzylamine)

(R)-(+)-a-Ethylbenzylamine structure
(R)-(+)-a-Ethylbenzylamine structure
Product Name:(R)-(+)-a-Ethylbenzylamine
CAS No:3082-64-2
MF:C9H13N
MW:135.206222295761
MDL:MFCD00083057
CID:43788
PubChem ID:5324978
Update Time:2025-04-18

(R)-(+)-a-Ethylbenzylamine Chemical and Physical Properties

Names and Identifiers

    • (R)-1-Phenylpropan-1-amine
    • (R)-(+)-1-Amino-1-phenylpropane~(R)-(+)-alpha-Ethylbenzylamine
    • (R)-(+)-1-Phenylpropylamine
    • (R)-(+)-α-Ethylbenzylamine
    • R(+)-alpha-ethylbenzylamine
    • A-Ethylbenzylamine
    • (R)-(+)-1-Amino-1-phenylpropane
    • (R)-(+)-a-Ethylbenzylamine
    • MDL: MFCD00083057
    • Inchi: 1S/C9H13N/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2,10H2,1H3/t9-/m1/s1
    • InChI Key: AQFLVLHRZFLDDV-SECBINFHSA-N
    • SMILES: N[C@@H](C1C=CC=CC=1)CC
    • BRN: 3029904

Computed Properties

  • Exact Mass: 135.10500
  • Monoisotopic Mass: 135.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 84.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.7
  • Topological Polar Surface Area: 26A^2

Experimental Properties

  • Color/Form: Not available
  • Density: 0.940 g/mL at 20 °C(lit.)
  • Melting Point: -69°C
  • Boiling Point: 205°C
  • Flash Point: Degrees Fahrenheit:170.6°F
    Degrees Celsius:77°C
  • Refractive Index: n20/D 1.520
  • PSA: 26.02000
  • LogP: 2.79670
  • Sensitiveness: Air Sensitive
  • Specific Rotation: 20 º (neat)
  • Solubility: Not available

(R)-(+)-a-Ethylbenzylamine Security Information

  • Symbol: GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H302-H314
  • Warning Statement: P280-P305+P351+P338-P310
  • Hazardous Material transportation number:UN 2735
  • WGK Germany:3
  • Hazard Category Code: 22-34
  • Safety Instruction: S26-S36/37/39-S45
  • FLUKA BRAND F CODES:10-34
  • Hazardous Material Identification: C
  • HazardClass:8
  • PackingGroup:II
  • Safety Term:S26;S36/37/39;S45
  • Packing Group:II
  • Packing Group:II
  • Risk Phrases:R22; R34

(R)-(+)-a-Ethylbenzylamine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

(R)-(+)-a-Ethylbenzylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
726605-5G
(R)-(+)-a-Ethylbenzylamine
3082-64-2 ≥99.0%
5G
¥681.07 2022-02-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
726605-25G
(R)-(+)-a-Ethylbenzylamine
3082-64-2 ≥99.0%
25G
¥2202.75 2022-02-24
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R837228-1g
(R)-(+)-1-Phenylpropylamine
3082-64-2 99%
1g
¥167.00 2022-09-28
Fluorochem
208825-1g
R)-1-Phenylpropan-1-amine
3082-64-2 95%
1g
£20.00 2022-02-28
Fluorochem
208825-5g
R)-1-Phenylpropan-1-amine
3082-64-2 95%
5g
£41.00 2022-02-28
Fluorochem
208825-10g
R)-1-Phenylpropan-1-amine
3082-64-2 95%
10g
£65.00 2022-02-28
Fluorochem
208825-25g
R)-1-Phenylpropan-1-amine
3082-64-2 95%
25g
£119.00 2022-02-28
TRC
E899970-5g
(R)-(+)-a-Ethylbenzylamine
3082-64-2
5g
$ 87.00 2023-09-07
TRC
E899970-25g
(R)-(+)-a-Ethylbenzylamine
3082-64-2
25g
$ 224.00 2023-09-07
TRC
E899970-50g
(R)-(+)-a-Ethylbenzylamine
3082-64-2
50g
$ 397.00 2023-09-07

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